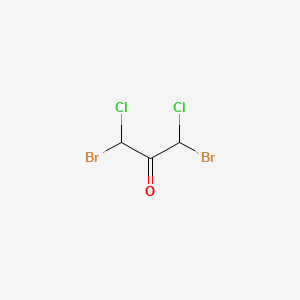
1,3-Dibromo-1,3-dichloroacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-1,3-dichloroacetone is a halogenated organic compound with the molecular formula C3H2Br2Cl2O. It is a derivative of acetone where two bromine and two chlorine atoms are substituted at the 1 and 3 positions. This compound is known for its use as a disinfection byproduct in water treatment processes, particularly when chlorine or chloramine is used as a secondary disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,3-dichloroacetone can be synthesized through the halogenation of acetone. The process involves reacting acetone with two moles of bromine to produce a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct. The mixture is then equilibrated to produce 1,3-dibromoacetone as the major product. This is followed by crystallization and isolation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves additional steps. After the initial synthesis of 1,3-dibromoacetone, it can be reacted with a chloride source to produce 1,3-dichloroacetone. This compound can then be hydrogenated to produce 1,3-dichlorohydrin, which is further cyclized with a base to produce epichlorohydrin .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-1,3-dichloroacetone undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 2-aminoazines and 2-aminoazoles to form quaternary salts, which can undergo cyclization to form imidazoazines and imidazoazoles containing a bromomethyl group.
Condensation Reactions: It can react with phenols in the presence of potassium carbonate and potassium iodide to form bis-phenoxy or bis-thioacetone derivatives.
Common Reagents and Conditions
Reagents: Bromine, chlorine, 2-aminoazines, 2-aminoazoles, phenols, potassium carbonate, potassium iodide.
Conditions: Reactions are typically carried out in solvents like ethanol or ethyl acetate at room temperature or under heating conditions
Major Products
Imidazoazines and Imidazoazoles: Formed through cyclization reactions with 2-aminoazines and 2-aminoazoles.
Bis-phenoxy and Bis-thioacetone Derivatives: Formed through condensation reactions with phenols.
Scientific Research Applications
1,3-Dibromo-1,3-dichloroacetone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dibromo-1,3-dichloroacetone involves its reactivity with nucleophiles. The compound’s halogen atoms make it highly electrophilic, allowing it to react readily with nucleophilic species such as amines and phenols. This reactivity is exploited in the synthesis of various heterocyclic compounds and other derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroacetone: A related compound where both halogen atoms are chlorine.
1,3-Dibromoacetone: Another related compound with both halogen atoms being bromine.
Uniqueness
1,3-Dibromo-1,3-dichloroacetone is unique due to its combination of bromine and chlorine atoms, which provides distinct reactivity patterns compared to its fully brominated or chlorinated counterparts. This dual halogenation allows for a broader range of chemical transformations and applications in various fields .
Properties
CAS No. |
62874-84-4 |
|---|---|
Molecular Formula |
C3H2Br2Cl2O |
Molecular Weight |
284.76 g/mol |
IUPAC Name |
1,3-dibromo-1,3-dichloropropan-2-one |
InChI |
InChI=1S/C3H2Br2Cl2O/c4-2(6)1(8)3(5)7/h2-3H |
InChI Key |
PMKHEKMZTWMVJX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Cl)Br)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


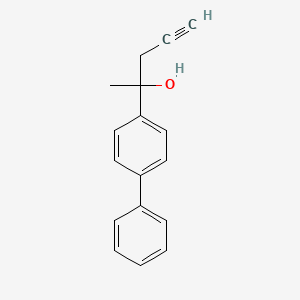

![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
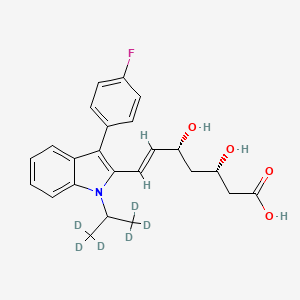
amino]-2-propanol](/img/structure/B15073137.png)
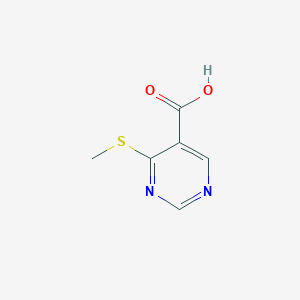
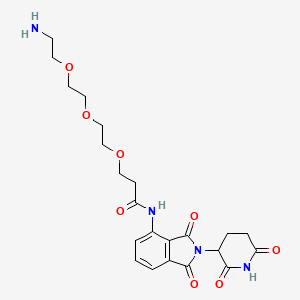

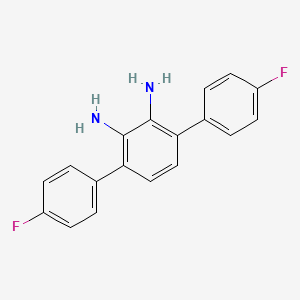
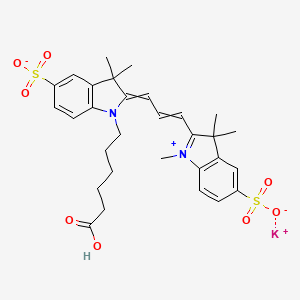
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
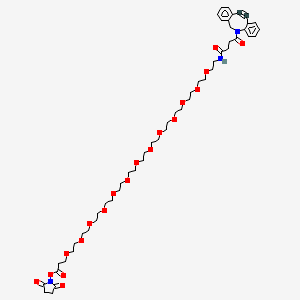
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
